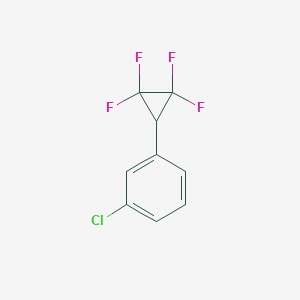
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method involves the reaction of 3-(2,2,3,3-tetrafluorocyclopropyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tetrafluorocyclopropyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)phenol or 3-(2,2,3,3-tetrafluorocyclopropyl)aniline.
Oxidation: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzoquinone.
Reduction: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzene.
Scientific Research Applications
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The tetrafluorocyclopropyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can participate in various chemical transformations, affecting the overall activity and efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
922141-46-6 |
|---|---|
Molecular Formula |
C9H5ClF4 |
Molecular Weight |
224.58 g/mol |
IUPAC Name |
1-chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-2-5(4-6)7-8(11,12)9(7,13)14/h1-4,7H |
InChI Key |
SUKQZQIELVITMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















